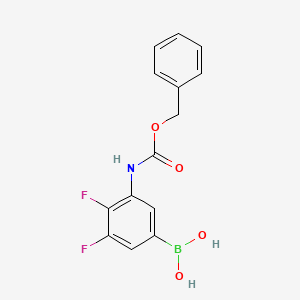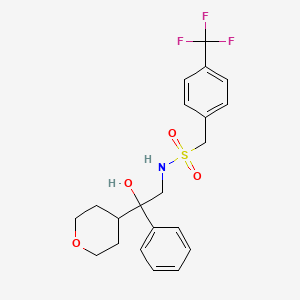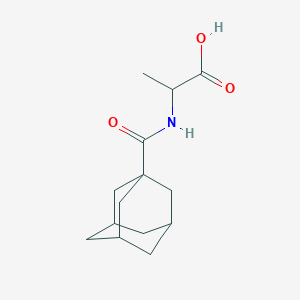
2,3,4-trimethoxy-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2,3,4-trimethoxy-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)benzamide” is a complex organic molecule. It contains a benzamide group, which is a common component in many pharmaceuticals . The molecule also includes a tetrahydrofuran group, a common motif in many organic compounds , and an indole group, which is a key structure in many biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The benzamide and indole groups are aromatic, contributing to the compound’s stability. The tetrahydrofuran group is a cyclic ether, which could potentially participate in ring-opening reactions .Chemical Reactions Analysis
Again, while specific reactions for this compound are not available, compounds with similar functional groups can undergo a variety of reactions. For example, benzamides can participate in nucleophilic acyl substitution reactions, and indoles can undergo electrophilic aromatic substitution .Aplicaciones Científicas De Investigación
Antiviral Activity
Indole derivatives, which include the structure of the compound , have been found to possess antiviral activity . They have been reported to inhibit the replication of various viruses, including influenza A and Coxsackie B4 virus .
Anti-inflammatory Activity
Indole derivatives have also been reported to exhibit anti-inflammatory activity . This suggests that the compound could potentially be used in the treatment of conditions characterized by inflammation.
Anticancer Activity
The indole scaffold, present in the compound, has been found in many important synthetic drug molecules used in cancer treatment . This suggests that the compound could potentially have applications in the field of oncology.
Anti-HIV Activity
Indole derivatives have been reported to possess anti-HIV activity . This suggests that the compound could potentially be used in the treatment of HIV infection.
Antioxidant Activity
Benzamide compounds, which include the structure of the compound , have been reported to exhibit antioxidant activity . This suggests that the compound could potentially be used in the treatment of conditions characterized by oxidative stress.
Antibacterial Activity
Benzamide compounds have also been reported to exhibit antibacterial activity . This suggests that the compound could potentially be used in the treatment of bacterial infections.
Antitubercular Activity
Some benzamide derivatives have been reported to exhibit significant activity against Mycobacterium tuberculosis . This suggests that the compound could potentially be used in the treatment of tuberculosis.
Fluorescent Chemosensor for Metal Ions
Some nitrogen-containing chalcones, which include the structure of the compound , have been reported to act as on-off switching fluorescent chemosensors for selective and sensitive detection of metal ions, such as iron . This suggests that the compound could potentially be used in the development of new fluorescent chemosensors.
Mecanismo De Acción
Propiedades
IUPAC Name |
2,3,4-trimethoxy-N-[1-(oxolane-2-carbonyl)-2,3-dihydroindol-6-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O6/c1-28-18-9-8-16(20(29-2)21(18)30-3)22(26)24-15-7-6-14-10-11-25(17(14)13-15)23(27)19-5-4-12-31-19/h6-9,13,19H,4-5,10-12H2,1-3H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOLLMFPFXNUZIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C(=O)NC2=CC3=C(CCN3C(=O)C4CCCO4)C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-cyclohexyl-2-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)carbonyl]benzenecarboxamide](/img/structure/B2838080.png)

![N-[(4-Morpholin-4-yloxan-4-yl)methyl]prop-2-enamide](/img/structure/B2838083.png)
![N-[(cyclohex-3-en-1-yl)methyl]-1-ethyl-1H-pyrazol-4-amine](/img/structure/B2838085.png)
![1-oxo-3-phenyl-N-[3-(trifluoromethyl)phenyl]-3,4-dihydro-1H-isochromene-6-carboxamide](/img/structure/B2838087.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2838089.png)
![2-chloro-N-[2-(4-methylbenzoyl)phenyl]acetamide](/img/structure/B2838090.png)

![4-methyl-3-[6-(4-methyl-2-phenylimino-1,3-thiazol-3-yl)hexyl]-N-phenyl-1,3-thiazol-2-imine](/img/structure/B2838095.png)
![(2S,3S)-3-(tert-Butyl)-4-(2,6-dimethoxyphenyl)-2-ethyl-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B2838096.png)
![5-(2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2-carbonyl)-2H-pyran-2-one](/img/structure/B2838097.png)
![2-((2-cyclopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-fluorobenzyl)acetamide](/img/structure/B2838098.png)